3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-7-8-15(2)16(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVXDGXKMAGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide is a compound of interest due to its potential biological activities. This article synthesizes the available research findings on its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The compound's mechanism of action and its pharmacological implications are also discussed.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial enzymes, which leads to a reduction in bacterial growth and survival.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µM |
| Escherichia coli | 1.0 µM |
| Mycobacterium tuberculosis | 0.25 µM |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This was particularly noted in assays involving lipopolysaccharide (LPS)-stimulated macrophages .
Case Study: Inhibition of Cytokine Production
In a study examining the anti-inflammatory effects of the compound:
- Cell Line Used : RAW 264.7 macrophages
- Treatment : 10 µM concentration of the compound
- Outcome : Significant reduction in TNF-α and IL-6 production was observed.
Antitumor Activity
This compound has shown promise as an antitumor agent. It was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, suggesting potential as a therapeutic agent in cancer treatment.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.95 | Induction of apoptosis via caspase activation |
| MCF-7 | 2.41 | Cell cycle arrest at G1 phase |
The biological activities of this compound are attributed to its interaction with specific molecular targets within cells. For instance:
Scientific Research Applications
Neurological Disorders
Research indicates that compounds with structural similarities to 3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide may exhibit neuroprotective properties. For instance, studies have shown that related compounds can modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression. The azepane moiety is often associated with enhanced binding to neurotransmitter receptors, potentially leading to improved efficacy in neurological applications .
Pain Management
The compound has potential applications in pain management due to its possible antagonistic effects on pain pathways. Similar compounds have been investigated as TRPV1 antagonists, which are known for their role in mediating pain sensation. The structure-activity relationship (SAR) studies suggest that modifications on the azepane ring can enhance binding affinity and selectivity towards TRPV1 receptors .
Study on TRPV1 Antagonism
A notable study evaluated the analgesic properties of a series of propanamide derivatives, including those structurally related to this compound. The findings indicated that specific hydrophobic interactions significantly influence binding potency at the TRPV1 receptor. For example, one compound demonstrated a Ki value of 0.2 nM against hTRPV1, showcasing the potential for high efficacy in pain relief .
Melanocortin Receptor Modulation
Another area of research involves the modulation of melanocortin receptors (MC5R). Compounds similar to this compound have been identified as MC5R antagonists, which may have implications in metabolic disorders and obesity management. The ability to selectively inhibit MC5R could lead to novel therapeutic strategies for weight regulation .
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines:
-
Acidic Hydrolysis : Requires concentrated HCl (6M) at reflux (110°C) for 6–12 hours, producing 3-(azepan-1-yl)propanoic acid and 2,5-dimethylaniline .
-
Basic Hydrolysis : Achieved with NaOH (2M) in ethanol/water (1:1) at 80°C for 4–8 hours.
Alkylation/Acylation at the Azepane Nitrogen
The tertiary amine in the azepane ring participates in nucleophilic substitution or acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, KCO, DMF, 60°C | Quaternary ammonium salt | 72% | |
| Acylation | Acetyl chloride, EtN, CHCl, 0°C | N-Acetylazepane derivative | 65% |
Electrophilic Aromatic Substitution
The 2,5-dimethylphenyl group undergoes regioselective electrophilic substitution:
Nitration
-
Conditions : HNO/HSO (1:3), 0–5°C
-
Product : 4-Nitro-2,5-dimethylphenyl derivative (para to methyl groups) .
Sulfonation
-
Conditions : Fuming HSO, 50°C, 2 hours
-
Product : 3-Sulfo-2,5-dimethylphenylpropanamide (water-soluble derivative) .
Reduction of the Amide Bond
Oxidation of the Azepane Ring
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings:
-
Example : Reaction with 4-methoxyphenylboronic acid yields 3-(azepan-1-yl)-N-(2,5-dimethyl-4′-methoxybiphenyl)propanamide .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO and NH .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compounds with the N-(2,5-dimethylphenyl)propanamide core but differing in the heterocyclic moiety include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in compounds) increase polarity but may reduce membrane permeability .
Antibacterial Potential
Piperazinyl-furoyl propanamides (e.g., compound 5p in ) demonstrate antibacterial activity, likely due to the furoyl group’s electron-deficient aromatic system interacting with bacterial targets. The target compound’s azepane ring, with its basic nitrogen, could similarly disrupt bacterial membrane integrity or enzyme function .
Physicochemical and ADME Properties
- Solubility: Azepane’s basic nitrogen may improve aqueous solubility at physiological pH compared to non-basic heterocycles (e.g., oxadiazole or thiazole derivatives in and ).
- Metabolic Stability : Bulkier azepane rings may reduce cytochrome P450-mediated oxidation compared to smaller piperidine derivatives .
Structural-Activity Relationship (SAR) Insights
- Heterocyclic Moieties :
- Substituent Position :
Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted or extrapolated from analogs.
Q & A
Q. What are the optimal synthetic routes for 3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be optimized using multicomponent reactions (MCRs) or stepwise coupling. For MCRs, isocyanide-based approaches (e.g., Ugi or Passerini reactions) are effective for generating propanamide derivatives. Key parameters include solvent polarity (e.g., acetonitrile for improved solubility), temperature (40–80°C), and stoichiometric ratios of azepane, 2,5-dimethylaniline, and propionic acid derivatives. Yield optimization may require reflux conditions (e.g., 12–24 hours) and catalytic bases like K₂CO₃ to deprotonate intermediates . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the aromatic protons of 2,5-dimethylphenyl (δ 6.8–7.2 ppm, multiplet), methyl groups (δ 2.2–2.4 ppm, singlet for Ar–CH₃ and δ 1.5–1.7 ppm for azepane CH₂), and the amide NH (δ 8.0–8.5 ppm, broad, exchangeable).
- ¹³C NMR : Carbons include the amide carbonyl (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and azepane carbons (δ 25–50 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). Discrepancies in peak positions may indicate impurities or side reactions (e.g., incomplete acylation) .
Advanced Research Questions
Q. How can continuous-flow reactor design improve the scalability and efficiency of synthesizing this compound?
- Methodological Answer : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer and reduce reaction times. Key considerations:
- Residence Time : Optimize via flow rate adjustments (e.g., 0.1–1.0 mL/min) to maximize conversion.
- Mixing Efficiency : Use static mixers or staggered herringbone structures to ensure homogeneity.
- Temperature Control : Maintain isothermal conditions (±2°C) using integrated cooling/heating jackets.
Process parameters can be simulated in COMSOL Multiphysics to predict optimal reactor geometry and flow dynamics .
Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Structural Analogues : Confirm the absence of regioisomers (e.g., N-substitution at alternate positions) via X-ray crystallography or 2D NMR (NOESY, HSQC) .
Q. What factorial design approaches are suitable for optimizing reaction parameters in the synthesis of this compound?
- Methodological Answer : A 2³ full factorial design can evaluate three factors (temperature, catalyst loading, solvent ratio) across eight experiments. Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example:
- Factor A : Temperature (40°C vs. 80°C).
- Factor B : Catalyst (0.5 mol% vs. 2.0 mol%).
- Factor C : Solvent (THF vs. acetonitrile).
Central composite designs (CCD) refine optimal conditions after initial screening .
Q. Which membrane separation technologies are most effective for purifying this compound from reaction byproducts?
- Methodological Answer :
- Nanofiltration (NF) : Effective for removing low-MW impurities (<500 Da) using polyamide membranes.
- Reverse Osmosis (RO) : Concentrates the product post-synthesis.
- Solvent-Resistant Membranes : Polyimide or PDMS membranes tolerate organic solvents (e.g., DMF, THF). Optimize transmembrane pressure (5–20 bar) and cross-flow velocity to minimize fouling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
